molecular formula C18H16N2O3S B352561 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide CAS No. 878989-84-5

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B352561
CAS No.: 878989-84-5
M. Wt: 340.4g/mol
InChI Key: DMTDWSVAZWBGRH-UHFFFAOYSA-N
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Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique thiazolidine and naphthalene moieties. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazolidine Ring: The initial step involves the reaction of an allyl amine with a carbonyl compound to form the thiazolidine ring.

    Acylation: The thiazolidine intermediate is then acylated with an appropriate acyl chloride to introduce the acetamide group.

    Naphthalene Attachment: Finally, the naphthalene moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(benzyl)acetamide: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide provides unique chemical and biological properties, such as enhanced stability and potential for DNA intercalation, which are not observed in its analogs with simpler aromatic groups.

Properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-10-20-17(22)15(24-18(20)23)11-16(21)19-14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTDWSVAZWBGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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